molecular formula C15H16ClN5O2S2 B2874765 2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-95-2

2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2874765
CAS No.: 1105197-95-2
M. Wt: 397.9
InChI Key: VAEQXUKXJOLDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16ClN5O2S2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure

The structure of this compound can be broken down as follows:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Enhances pharmacological properties and solubility.
  • Chlorobenzoyl Group : Contributes to the compound's lipophilicity and binding interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. Notably, compounds similar to this compound have shown promising results:

  • Cytotoxicity Against Cancer Cells :
    • The compound exhibited significant inhibitory activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
    • The median inhibitory concentration (IC50) values for related thiadiazole derivatives were reported as low as 0.28 µg/mL for MCF-7 cells .
  • Mechanism of Action :
    • The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis as indicated by increased levels of pro-apoptotic proteins (Bax) and caspase activation .
    • The integration of piperazine enhances the binding affinity to molecular targets involved in cancer progression.

Other Pharmacological Activities

Besides anticancer effects, thiadiazole derivatives have been explored for additional biological activities:

  • Antimicrobial Activity :
    • Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated antibacterial properties against various pathogens .
    • In vitro studies indicate that certain derivatives can inhibit bacterial growth effectively.
  • Anti-inflammatory Effects :
    • Some analogs have been evaluated for their anti-inflammatory potential through COX inhibition assays, showing promise as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 and HepG2 Cells :
    • A study assessed the cytotoxicity of various thiadiazole derivatives, revealing that modifications to the piperazine ring significantly enhanced antiproliferative activity .
    • The study reported that specific structural changes led to improved selectivity towards cancer cells over normal cells.
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the therapeutic potential of these compounds in treating tumors, with encouraging results indicating reduced tumor size and improved survival rates .

Research Findings Summary

Activity TypeTarget CellsIC50 ValueMechanism of Action
AnticancerMCF-70.28 µg/mLG2/M phase arrest; apoptosis
AnticancerHepG29.6 µMIncreased Bax/Bcl-2 ratio
AntimicrobialVarious BacteriaVariesInhibition of bacterial growth
Anti-inflammatoryCOX EnzymeVariesCOX inhibition

Properties

IUPAC Name

2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S2/c16-11-4-2-1-3-10(11)13(23)20-5-7-21(8-6-20)14-18-19-15(25-14)24-9-12(17)22/h1-4H,5-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEQXUKXJOLDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.